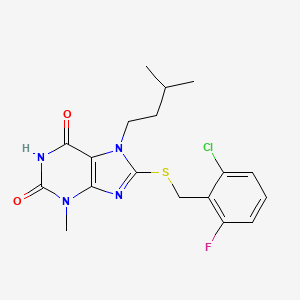

8-((2-chloro-6-fluorobenzyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

This purine-2,6-dione derivative features a 1H-purine core substituted at positions 3, 7, and 7. Key structural attributes include:

- Position 3: Methyl group (N3-CH₃).

- Position 7: Isopentyl (3-methylbutyl) chain.

- Position 8: (2-Chloro-6-fluorobenzyl)thio group.

Its molecular formula is C₂₁H₁₈ClFN₄O₂S (monoisotopic mass: 444.0823 g/mol) .

Properties

IUPAC Name |

8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClFN4O2S/c1-10(2)7-8-24-14-15(23(3)17(26)22-16(14)25)21-18(24)27-9-11-12(19)5-4-6-13(11)20/h4-6,10H,7-9H2,1-3H3,(H,22,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKSJGWYNZQZGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(N=C1SCC3=C(C=CC=C3Cl)F)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClFN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359717 | |

| Record name | ZINC00637961 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5685-74-5 | |

| Record name | ZINC00637961 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

ZINC00637961, also known as AB00673517-01, DTXSID50359717, Oprea1_174766, or 8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, is a compound that primarily targets zinc-dependent proteins. These proteins include transcription factors and enzymes of key cell signaling pathways. Zinc finger proteins, which contain zinc finger domains, are one of the most abundant families of proteins and present a wide range of structures and functions.

Mode of Action

The compound interacts with its targets by modulating the activity of zinc-dependent proteins. The structural zinc ion provides the correct conformation to specifically recognize DNA, RNA, and protein sequences. This interaction results in changes in the activity of these proteins, affecting various biological processes such as transcription, protein degradation, DNA repair, and cell migration.

Biochemical Pathways

ZINC00637961 affects several biochemical pathways through its interaction with zinc-dependent proteins. These pathways include those involved in cell cycle progression, immune functions, meiosis, and many other physiological procedures. Disruption of these pathways can lead to various downstream effects, including disease progression.

Pharmacokinetics

The pharmacokinetics of ZINC00637961 involve its absorption, distribution, metabolism, and excretion (ADME). Zinc is incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed. Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes.

Result of Action

The molecular and cellular effects of ZINC00637961’s action are primarily due to its modulation of zinc-dependent proteins. This can lead to changes in gene expression, DNA metabolism, chromatin structure, cell proliferation, maturation, death, immune responses, and antioxidant defenses. Disruption of these processes can lead to various pathologies, including cancer.

Action Environment

Environmental factors can influence the action, efficacy, and stability of ZINC00637961. For instance, the sedimentation behavior of zinc oxide nanoparticles, which may be similar to that of ZINC00637961, can be influenced by factors such as pH, electrolyte concentration, and the presence of natural organic matter. These factors can affect the compound’s stability and its interaction with its targets.

Biological Activity

The compound 8-((2-chloro-6-fluorobenzyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione , also known as a thioether derivative of purine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Thioether linkage : The presence of a sulfur atom connecting the 2-chloro-6-fluorobenzyl group to the purine core enhances its biological activity.

- Purine base : The purine structure is known for its role in various biological processes, including energy transfer and signal transduction.

Antimicrobial Activity

Recent studies have indicated that derivatives of purine compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown potent activity against various strains of bacteria and fungi. A notable study reported an IC50 value of 5.3 μM for a related compound against Mycobacterium tuberculosis (Mtb) . This suggests that the thioether modification may enhance the antimicrobial efficacy.

| Compound | IC50 (μM) | Target |

|---|---|---|

| 8-((2-chloro-6-fluorobenzyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione | 5.3 | Mtb |

| Unsubstituted Benzyl Thioether | 175 | Mtb |

Anti-inflammatory Effects

The compound has been implicated in modulating inflammatory pathways. Research indicates that purine derivatives can influence the production of inflammatory cytokines through mechanisms involving xanthine oxidase (XO) activity and reactive oxygen species (ROS) generation . Elevated levels of uric acid (UA), often associated with purine metabolism, have been shown to contribute to inflammation and tissue damage in various conditions such as chronic kidney disease (CKD) .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The thioether group may interact with key enzymes involved in metabolic pathways related to inflammation and microbial resistance.

- Modulation of ROS : By influencing ROS levels, this compound may exert protective effects against oxidative stress-related damage.

- Cytokine Regulation : The ability to modulate cytokine release positions this compound as a potential therapeutic agent in inflammatory diseases.

Study on Antimicrobial Activity

A study published in Antimicrobial Agents and Chemotherapy evaluated a series of thioether-substituted purines for their efficacy against bacterial pathogens. The results demonstrated that modifications at the benzyl position significantly enhanced antibacterial activity, indicating the importance of structural diversity in drug design .

In Vivo Studies on Inflammation

In vivo models have shown that similar compounds can reduce markers of inflammation in conditions like arthritis. These studies highlight the potential for developing therapeutic agents targeting inflammatory pathways .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Research indicates that derivatives of purine compounds exhibit significant activity against various viral infections. For instance, the introduction of halogen substituents (like chlorine and fluorine) on the aromatic ring has been shown to enhance the antiviral efficacy of purine derivatives. The compound's structure suggests it may interact with viral enzymes, inhibiting their function and thus preventing viral replication .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies on similar purine derivatives have demonstrated their ability to inhibit cancer cell proliferation by interfering with nucleic acid synthesis. The presence of the thioether linkage in this compound may contribute to its ability to penetrate cellular membranes and exert cytotoxic effects on cancer cells .

Enzyme Inhibition

Another significant application lies in enzyme inhibition. Compounds with purine structures are known to act as inhibitors for various enzymes, including kinases and phosphodiesterases. The specific substitution patterns in 8-((2-chloro-6-fluorobenzyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione can modulate enzyme activity, making it a candidate for further investigation in enzyme-targeted therapies .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following compounds share structural similarities with the target molecule, differing in substituents at positions 7 and 8. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Structural and Physicochemical Comparison

Substituent-Driven Functional Differences

- Position 7 Variations: Isopentyl (target compound): Increases lipophilicity, favoring membrane penetration and prolonged half-life . Benzyl/2-Chlorobenzyl: Aromatic groups may enhance π-π stacking with biological targets (e.g., enzymes or receptors) .

Position 8 Variations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.